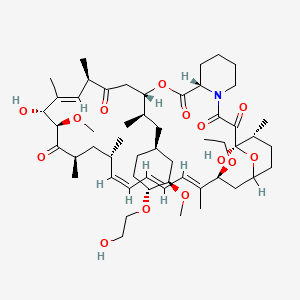
Dexamethasone Sodium phosphate Impurity H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamethasone Sodium phosphate Impurity H is a chemical compound used as an analytical reference standard in pharmaceutical research and development . It is one of the impurities present in the drug Dexamethasone Sodium phosphate, a synthetic glucocorticoid medication used in the treatment of various medical conditions such as asthma, allergies, and inflammatory disorders . This impurity is formed during the synthesis of Dexamethasone Sodium phosphate and is usually present in trace amounts .
Synthesis Analysis
The impurity is synthesized, separated, and purified by prep-HPLC . It is formed during the synthesis of Dexamethasone Sodium phosphate .
Molecular Structure Analysis
Chemically, Dexamethasone Sodium phosphate Impurity H is an organic compound with the molecular formula C22H28F2O5P . It belongs to the class of corticosteroids and is a derivative of Dexamethasone .
Chemical Reactions Analysis
The generation mechanism of Dexamethasone Sodium phosphate Impurity H has been analyzed using HPLC-QTOF-MS . The structure of the impurity was identified and proved by UV, IR, MS, and NMR .
Physical And Chemical Properties Analysis
Dexamethasone Sodium phosphate Impurity H is a Hazardous Compound . Dexamethasone Sodium phosphate is known to be susceptible to hydrolysis and oxidation under certain conditions .
Wissenschaftliche Forschungsanwendungen
Sustained Release Delivery Systems
Dexamethasone Sodium phosphate Impurity H is used in the study of sustained release delivery systems . It’s used as a model drug in LC-MS/MS methods to identify major degradation products in phosphate buffered saline (PBS) as a function of time, temperature, and light exposure . This research is critical for assessing the stability and/or release of dexamethasone during manufacturing, storage, and use of various dosage forms .
Transcutaneous Delivery
This compound has been used in the fabrication of microneedle arrays (MNA) for transcutaneous delivery . The study aimed to investigate the efficiency of these MNAs in combination with iontophoresis for the treatment of hind paw oedema in rats . The results showed a significantly higher permeation of the drug from MNA-iontophoresis combination than MNA alone .
Osteoinduction
Dexamethasone Sodium phosphate Impurity H plays a role in promoting osteoinduction . It interacts with bone morphogenic proteins (BMPs), which are members of the transforming growth factor-beta (TGF-β) family that play a vital role in MSC differentiation into osteogenic cells .
T Cell Regulation
Dexamethasone Sodium phosphate Impurity H is known to regulate T cell survival, growth, and differentiation . It inhibits the induction of nitric oxide synthase .
Anti-inflammatory Agent
Dexamethasone is a synthetic corticosteroid used as an anti-inflammatory agent . It’s known to be unstable in aqueous media and forms multiple oxidative degradation products . Dexamethasone containing poly (D,L-lactide-co-glycolide) (PLGA) sustained release implants are used to treat inflammatory conditions associated with various diseases of the back of the eye .
Treatment of Cutaneous Inflammatory Disorders
Dexamethasone Sodium phosphate Impurity H is used in the treatment of cutaneous inflammatory disorders . It’s used in combination with iontophoresis to deliver drugs transcutaneously for treating inflammatory diseases .
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dexamethasone Sodium phosphate Impurity H can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "Dexamethasone", "Sodium phosphate", "Phosphoric acid", "Methanol", "Sodium hydroxide", "Acetonitrile", "Water" ], "Reaction": [ "Step 1: Dexamethasone is dissolved in a mixture of methanol and water and stirred at room temperature.", "Step 2: Phosphoric acid is added to the reaction mixture and stirred for a period of time.", "Step 3: Sodium phosphate is added to the reaction mixture and stirred for a period of time.", "Step 4: The reaction mixture is neutralized with sodium hydroxide.", "Step 5: The resulting mixture is extracted with acetonitrile.", "Step 6: The organic layer is separated and evaporated to dryness.", "Step 7: The residue is dissolved in water and filtered through a membrane filter.", "Step 8: The filtrate is lyophilized to obtain Dexamethasone Sodium phosphate Impurity H." ] } | |
CAS-Nummer |
162968-22-1 |
Molekularformel |
C22H32FO8P |
Molekulargewicht |
474.47 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




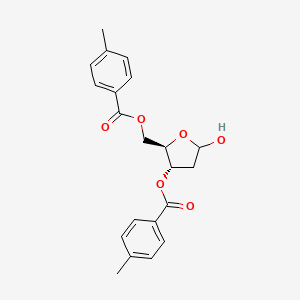
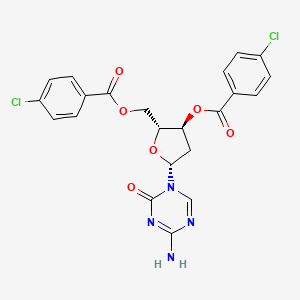



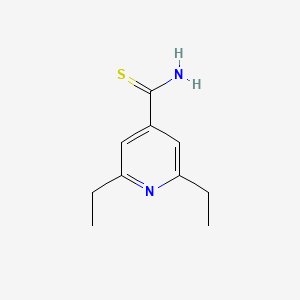
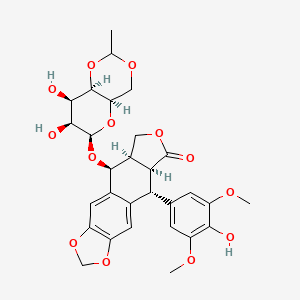

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
